Methyl 3,5-bis(4-fluorobenzenesulfonamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

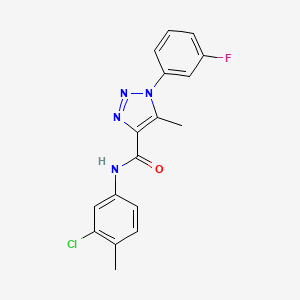

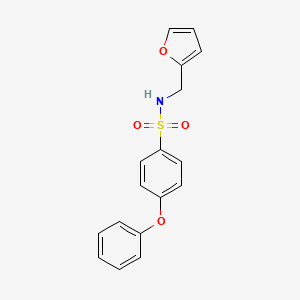

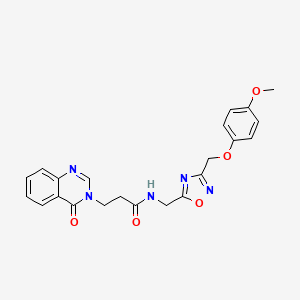

“Methyl 3,5-bis(4-fluorobenzenesulfonamido)benzoate” is a synthetic organic compound that belongs to the class of sulfonamides . It has a CAS Number of 380344-11-6 and a molecular weight of 482.49 . The IUPAC name for this compound is methyl 3,5-bis { [ (4-fluorophenyl)sulfonyl]amino}benzoate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C20H16F2N2O6S2/c1-30-20(25)13-10-16(23-31(26,27)18-6-2-14(21)3-7-18)12-17(11-13)24-32(28,29)19-8-4-15(22)5-9-19/h2-12,23-24H,1H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.Physical And Chemical Properties Analysis

The compound has a molecular formula of C20H16F2N2O6S2 . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.Aplicaciones Científicas De Investigación

Synthesis and Material Applications

A significant portion of the research on sulfonamide derivatives, including compounds structurally related to Methyl 3,5-bis(4-fluorobenzenesulfonamido)benzoate, focuses on their synthesis and potential applications in material science. For example, coordination polymers synthesized using sulfonamide-based ligands have demonstrated effective adsorption properties for organic dyes, suggesting potential applications in water purification and environmental remediation. One study highlighted the synthesis and structure of a nickel coordination polymer with selective removal capabilities for methyl orange, indicating the material's usefulness in selective dye adsorption processes (Yin et al., 2018).

Antitumor Activity

Research into sulfonamide derivatives also explores their therapeutic potential, particularly in antitumor applications. Sulfonamide compounds have been designed and synthesized with the intention of obtaining potent antitumor agents with low toxicity. One such study reports on sulfonamide derivatives containing 5-fluorouracil and nitrogen mustard, which exhibited high antitumor activity and low toxicity, highlighting the potential of sulfonamide derivatives in cancer treatment (Huang, Lin, & Huang, 2001).

Optoelectronic Properties

The modification of sulfonamide derivatives can significantly affect the optoelectronic properties of materials, which is crucial for applications in organic electronics and photonics. Studies involving the introduction of sulfonamide groups into conjugated systems have led to materials with enhanced properties, such as increased thermal stability and improved emission characteristics. For instance, the synthesis and characterization of stable hypervalent carbon compounds bearing sulfonamide ligands demonstrate the potential for developing new materials with unique electronic and photophysical properties (Akiba et al., 2005).

Corrosion Inhibition

Sulfonamide derivatives have also been investigated for their corrosion inhibition properties. Research into novel bis Schiff's bases as corrosion inhibitors indicates that sulfonamide-based compounds can effectively protect metals against corrosion in acidic environments. This application is particularly relevant in industrial settings where metal preservation is critical (Singh & Quraishi, 2016).

Safety and Hazards

The compound is classified as dangerous with a signal word of "Danger" . It has hazard statements H301-H311-H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary statements include P261-P264-P270-P271-P280-P302+P352-P304+P340-P310-P330-P361-P403+P233-P405-P501, advising on measures to prevent exposure and actions to take in case of exposure .

Propiedades

IUPAC Name |

methyl 3,5-bis[(4-fluorophenyl)sulfonylamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F2N2O6S2/c1-30-20(25)13-10-16(23-31(26,27)18-6-2-14(21)3-7-18)12-17(11-13)24-32(28,29)19-8-4-15(22)5-9-19/h2-12,23-24H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEIUPVGVFKYTDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)NS(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F2N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-phenoxyethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2613154.png)

![2-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]-3-methylsulfanylpropan-1-one;hydrochloride](/img/structure/B2613161.png)

![N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2613169.png)

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2613170.png)